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Compound of Interest

Compound Name: 4-Dodecylphenol

Cat. No.: B094205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship

(QSAR) for 4-Dodecylphenol, a member of the alkylphenol class of compounds. Due to a

scarcity of direct experimental QSAR data for 4-Dodecylphenol, this document leverages data

from structurally similar p-alkylphenols to elucidate its potential biological activity, particularly its

estrogenicity. The information herein is intended to serve as a valuable resource for

researchers in toxicology, environmental science, and drug discovery by contextualizing the

compound's likely behavior and offering a framework for future predictive modeling.

Comparative Analysis of p-Alkylphenols
The estrogenic activity of alkylphenols is significantly influenced by the structure of the alkyl

chain. Generally, compounds with longer and bulkier alkyl groups at the para position of the

phenol ring tend to exhibit higher estrogenic capacity.[1] This is attributed to their ability to bind

to the estrogen receptor (ER), initiating a cascade of cellular events that mimic the natural

hormone estradiol.

To illustrate this relationship, the following tables summarize the physicochemical properties

and reported biological activities of a series of p-alkylphenols. While specific experimental

values for 4-Dodecylphenol are not readily available in the cited literature, its properties are

included for theoretical comparison.

Table 1: Physicochemical Properties of Selected p-Alkylphenols
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Compound Chemical Formula
Molecular Weight (
g/mol )

LogP (Octanol-
Water Partition
Coefficient)

4-Propylphenol C₉H₁₂O 136.19 3.03

4-tert-Butylphenol C₁₀H₁₄O 150.22 3.63

4-Pentylphenol C₁₁H₁₆O 164.24 4.14

4-Octylphenol C₁₄H₂₂O 206.32 5.67

4-Nonylphenol C₁₅H₂₄O 220.35 6.18

4-Dodecylphenol C₁₈H₃₀O 262.43 7.7

Note: LogP values are representative and can vary based on the prediction method.

Table 2: Comparative Estrogenic Activity of p-Alkylphenols

Compound
Yeast Estrogen Screen
(YES) Assay EC₅₀ (µM)

Estrogen Receptor (ER)
Binding Assay IC₅₀ (µM)

4-Propylphenol >100 -

4-tert-Butylphenol 10 - 100 -

4-Pentylphenol 10 - 100 -

4-Octylphenol 1 - 10 ~5

4-Nonylphenol 1 - 10 1 - 10

4-Dodecylphenol Data not available Data not available

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration)

values are compiled from various studies and represent a general range of activity.[1][2][3] The

lower the value, the higher the estrogenic potency.
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The biological data presented are typically generated from a variety of in vitro assays designed

to measure estrogenic activity. Below are detailed methodologies for three key experiments.

Yeast Estrogen Screen (YES) Assay
This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the

human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-

galactosidase).[4]

Protocol:

Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable

medium until it reaches the mid-logarithmic growth phase.

Assay Plate Preparation: Test compounds, including a positive control (e.g., 17β-estradiol)

and a negative control (solvent vehicle), are serially diluted and added to a 96-well microtiter

plate.

Incubation: The prepared yeast culture, mixed with a chromogenic substrate for β-

galactosidase (e.g., CPRG), is added to each well. The plate is then incubated at a

controlled temperature (typically 30-34°C) for 48-72 hours.[3][5]

Data Analysis: If a test compound binds to the hER, it activates the transcription of the lacZ

gene, leading to the production of β-galactosidase. This enzyme then metabolizes the

chromogenic substrate, causing a color change (e.g., from yellow to red). The intensity of the

color is measured using a spectrophotometer, and the EC₅₀ value is calculated from the

dose-response curve.[5]

Estrogen Receptor (ER) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a

radiolabeled estrogen (e.g., [³H]-17β-estradiol) from the estrogen receptor.

Protocol:

Receptor Preparation: Estrogen receptors are typically isolated from the uterine cytosol of

rats or expressed in recombinant systems.[6]
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Competitive Binding: A constant concentration of the radiolabeled estrogen is incubated with

the prepared estrogen receptors in the presence of varying concentrations of the test

compound.

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand

is separated from the unbound radioligand using methods such as dextran-coated charcoal

or filtration.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the

radiolabeled estrogen (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding

affinity for the estrogen receptor.[6]

Vitellogenin Induction Assay in Fish Hepatocytes
This assay measures the induction of vitellogenin, an egg yolk precursor protein, in primary

cultures of fish liver cells (hepatocytes). Vitellogenin synthesis is a well-established biomarker

for estrogenic exposure in fish.[7]

Protocol:

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from the liver of a

suitable fish species (e.g., rainbow trout, catfish) and cultured as a monolayer in a serum-

free medium.[8]

Exposure to Test Compounds: The cultured hepatocytes are exposed to various

concentrations of the test compound, along with positive (17β-estradiol) and negative

controls, for a specific duration (e.g., 48-72 hours).[7]

Vitellogenin Measurement: The amount of vitellogenin secreted into the culture medium is

quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific

to vitellogenin.

Data Analysis: A dose-response curve is generated, and the EC₅₀ for vitellogenin induction is

calculated.
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QSAR Modeling Workflow
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that

relate the chemical structure of a compound to its biological activity. The general workflow for

developing a QSAR model is depicted below.
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Data Collection & Preparation

Model Development & Validation

Model Application

Chemical Structure & Biological Activity Data

Calculation of Molecular Descriptors
(e.g., LogP, MW, Electronic, Steric)

Data Splitting
(Training and Test Sets)

Model Building using Statistical Methods
(e.g., MLR, PLS, Machine Learning)

Internal Validation
(e.g., Cross-Validation)

External Validation
(Using Test Set)

Definition of Applicability Domain

Prediction of Activity for New Compounds

Mechanistic Interpretation

Click to download full resolution via product page

Caption: General workflow for developing and applying a QSAR model.
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Signaling Pathways and Logical Relationships
The estrogenic activity of 4-Dodecylphenol and other alkylphenols is primarily mediated

through their interaction with the estrogen receptor, a nuclear hormone receptor. The binding of

an alkylphenol to the estrogen receptor can trigger a signaling cascade that is normally initiated

by endogenous estrogens like 17β-estradiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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